Fertaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

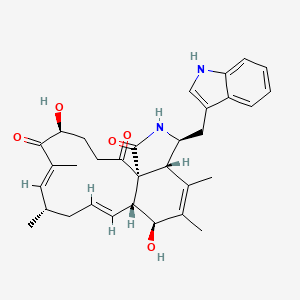

Fertaric acid, also known as fertarate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Fertaric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Fertaric acid exists in all eukaryotes, ranging from yeast to humans.

Scientific Research Applications

Bioavailability and Metabolic Pathways

Fertaric acid, a nonflavonoid phenolic compound, is notable for its presence in grapes, wines, chicory, and as a bioactive component of Echinacea purpurea. A study delved into its absorption, tissue distribution, and metabolism in mammals, revealing its presence in rat plasma, kidneys, urine, and even the brain, highlighting its bioavailability and potential significance in dietary polyphenols research (Vanzo et al., 2007).

Isolation Techniques

Efficient isolation techniques are crucial for the study and application of fertaric acid. High-speed counter-current chromatography (HSCCC) has been utilized to isolate fertaric acid from grape pomace, showcasing a methodology for separating it from other polyphenolics and indicating its potential for in vitro and in vivo studies, as well as analytical reference purposes (Maier et al., 2006).

Protective Role Against Toxins

Fertaric acid has been studied for its protective effects against various toxins. Notably, it has shown promise in ameliorating the toxicity, DNA breakdown, and histopathological changes induced by Bisphenol A in the liver, kidney, and testis of male rats, suggesting its potential as a protective agent in toxicological contexts (Koriem, 2022).

Tyrosinase Inhibitory Activity

The inhibitory activity of fertaric acid on tyrosinase, an enzyme involved in melanin production, has been investigated. This property is particularly relevant for cosmetic and food industries, where it can be used in skin whitening formulations and to prevent enzymatic browning in foods (Honisch et al., 2020).

Determination in Wines

Studies have also focused on the quantification of fertaric acid in wines, employing techniques like high-performance liquid chromatography (HPLC). Such research contributes to a deeper understanding of the phenolic composition of wines and its implications on wine quality and characteristics (Dias et al., 2017).

Hepatoprotective Effects

Further research has demonstrated the hepatoprotective effects of fertaric acid against 4-tert-octylphenol–related hepatotoxicity. This study not only emphasizes the protective role of fertaric acid against endocrine-disrupting chemicals but also corroborates its potential therapeutic applications in addressing liver toxicity (Koriem & Arbid, 2019).

Analysis in Grape Products

Techniques such as ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) have been developed for the analysis of fertaric acid in grape products, such as juice, peel, and seeds. This research facilitates the precise measurement and understanding of fertaric acid's distribution in different grape-based products (Zhang et al., 2014).

properties

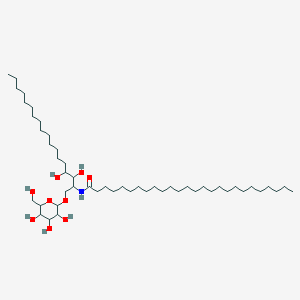

Product Name |

Fertaric acid |

|---|---|

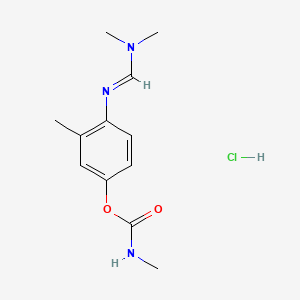

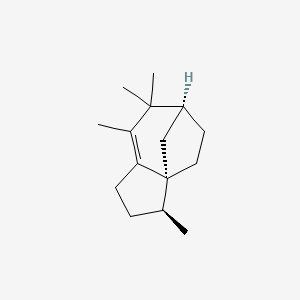

Molecular Formula |

C14H14O9 |

Molecular Weight |

326.25 g/mol |

IUPAC Name |

2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+ |

InChI Key |

XIWXUSFCUBAMFH-HWKANZROSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O |

physical_description |

Solid |

synonyms |

fertaric acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

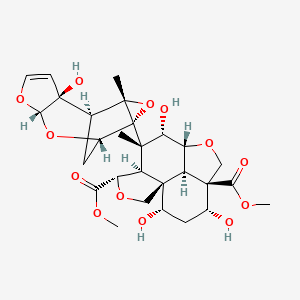

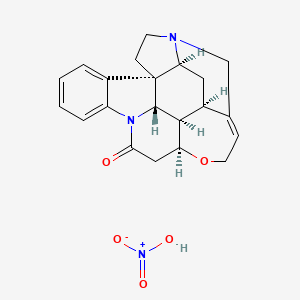

![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1262145.png)

![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)